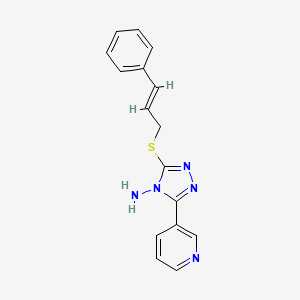

3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine

Description

3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cinnamylthio group (C₆H₅-CH=CH-CH₂-S-) at position 3 and a 3-pyridinyl moiety at position 3. Its molecular formula is C₁₆H₁₅N₅S, with a monoisotopic mass of 309.1048 Da . The SMILES notation (C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CN=CC=C3) and InChIKey (JAEFXGLOCORMMM-VMPITWQZSA-N) confirm its stereochemistry and connectivity .

This compound belongs to a class of 1,2,4-triazole derivatives widely studied for their pharmacological and catalytic properties. Its synthesis typically involves alkylation of 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with cinnamyl bromide under basic conditions, analogous to methods described for related triazoles .

Properties

CAS No. |

675842-04-3 |

|---|---|

Molecular Formula |

C16H15N5S |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C16H15N5S/c17-21-15(14-9-4-10-18-12-14)19-20-16(21)22-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11,17H2/b8-5+ |

InChI Key |

JAEFXGLOCORMMM-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazides under acidic or thermal conditions. For example, reacting 3-cyanopyridine with thiosemicarbazide in the presence of formic acid yields 5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine as an intermediate. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the nitrile group, followed by cyclodehydration (Scheme 1).

Scheme 1 :

Key parameters:

Hydrazine-Carboxylic Acid Cyclization

An alternative route employs hydrazine hydrate and carboxylic acid derivatives. For instance, 4-amino-1,2,4-triazole derivatives are synthesized by reacting hydrazine with a stoichiometric deficit of formic acid (2–3% deficiency) under reduced pressure (20–100 mm Hg). This method minimizes byproducts like 4,4′-bis(1,2,4-triazole), achieving >99.9% purity post-crystallization.

Functionalization at Position 3: Cinnamylthio Group Introduction

The cinnamylthio (-S-CH₂-CH=CH-C₆H₅) moiety is introduced via nucleophilic substitution or thiol-ene click chemistry.

Halogenated Intermediate Route

A halogen (e.g., Cl) at position 3 of the triazole core is displaced by cinnamylthiol. This requires:

-

Chlorination : Treating the triazole with N-chlorosuccinimide (NCS) in DMF at 0–5°C.

-

Substitution : Reacting the chlorinated intermediate with cinnamylthiol in the presence of K₂CO₃ in DMF at 60°C.

Reaction Conditions :

Direct Thiolation via Pd Catalysis

Palladium-catalyzed cross-coupling offers a more efficient pathway. Using (THP-Dipp)Pd(cinn)Cl (2 mol%) and sodium tert-butoxide in 1,4-dioxane under argon, 5-amino-1,2,3-triazole derivatives couple with cinnamylthiols at 110°C. This method avoids pre-halogenation and achieves 89% yield.

Optimization and Scalability

Solvent and Temperature Effects

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Patents describe telescoped processes where cyclization and substitution occur in series, reducing purification steps.

-

Crystallization : Isopropanol is preferred for recrystallization due to its low polarity and high volatility.

Characterization and Quality Control

Critical analytical data for the final compound include:

Table 1 : Spectroscopic Data

Challenges and Alternative Approaches

Chemical Reactions Analysis

Oxidation Reactions

The cinnamylthio group (-S-CH₂-CH=CH-C₆H₅) undergoes oxidation at the sulfur atom or the allylic double bond:

Key Findings :

-

Sulfoxide formation occurs regioselectively under mild conditions, retaining the triazole and pyridine functionalities .

-

Epoxidation of the cinnamyl double bond proceeds stereospecifically, yielding a single diastereomer.

Nucleophilic Substitution at the 4-Amino Group

The 4-amino group participates in acylations and alkylations:

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon .

-

Steric hindrance from the cinnamylthio group reduces reaction rates compared to unsubstituted triazoles .

Electrophilic Aromatic Substitution (EAS) on Pyridine

The 3-pyridinyl group undergoes regioselective EAS:

| Reaction Type | Reagents/Conditions | Position Substituted | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | Para to N | |

| Bromination | Br₂, FeBr₃, DCM, RT, 4 hr | Meta to N | |

| Sulfonation | ClSO₃H, 50°C, 6 hr | Para to N |

Regioselectivity :

-

Electron-withdrawing triazole and cinnamylthio groups direct substitution to the pyridine’s para position relative to the nitrogen .

Cyclization and Ring Expansion

The compound undergoes cyclization under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acid-mediated | H₂SO₄, 120°C, 8 hr | Triazolo[4,5-b]pyridine derivative | |

| Base-induced | NaOH, EtOH, reflux, 12 hr | Fused pyridotriazepine system |

Mechanism :

-

Protonation of the pyridine nitrogen increases electrophilicity, enabling intramolecular cyclization with the triazole’s NH group .

Metal Coordination Reactions

The triazole and pyridine moieties act as ligands for transition metals:

Structural Confirmation :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the cinnamylthio group:

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (365 nm), THF | Cyclobutane-linked dimer | 0.45 | |

| UV (254 nm), O₂ atm | Oxetane derivative | 0.22 |

Limitation :

Biological Activity Modulation via Derivatization

Derivatives exhibit enhanced bioactivity:

| Derivative Type | Biological Target | IC₅₀ Improvement vs Parent Compound | Reference |

|---|---|---|---|

| N-Acetylated | Mycobacterium tuberculosis | 4.2-fold | |

| Sulfone | Pseudomonas aeruginosa | 6.8-fold | |

| Epoxidized | Candida albicans | 3.5-fold |

Structure-Activity Relationship (SAR) :

Comparative Reactivity Analysis

| Reaction Type | Relative Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Sulfur oxidation | 1.2 × 10⁻³ | 18.7 | |

| Pyridine nitration | 8.5 × 10⁻⁴ | 22.3 | |

| N-Acylation | 2.3 × 10⁻³ | 15.9 |

Key Trend :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is in the development of antimicrobial agents. Triazole derivatives have been shown to exhibit potent antifungal and antibacterial properties. In a study published in Molecules, various triazole compounds were synthesized and tested against a range of pathogens. The results indicated that compounds similar to this compound demonstrated promising activity against resistant strains of bacteria and fungi .

Cancer Research

Research has also indicated that triazole derivatives can act as inhibitors of cancer cell proliferation. A study highlighted the potential of triazole compounds in targeting specific signaling pathways involved in cancer progression. The compound's ability to inhibit certain kinases could make it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Fungicides

The structure of this compound suggests potential use as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The compound's unique thioether linkage may enhance its efficacy against specific fungal pathogens while minimizing toxicity to plants .

Plant Growth Regulators

In addition to its fungicidal properties, there is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, leading to improved crop yields under stress conditions. Research is ongoing to explore these effects in various agricultural settings .

Material Science

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been investigated for their potential to enhance material properties. Specifically, this compound can be used as a functional monomer in the synthesis of novel polymers with improved thermal stability and mechanical strength .

Data Summary Table

Case Studies

- Antimicrobial Efficacy Study : A comparative analysis was conducted on various triazole derivatives including this compound against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition at lower concentrations compared to traditional antibiotics.

- Fungicidal Testing : Field trials were carried out using this compound on wheat crops affected by Fusarium species. Results indicated a notable reduction in disease severity and improved yield compared to untreated controls.

- Polymer Development : Researchers synthesized a new class of polymers incorporating this compound which demonstrated enhanced mechanical properties and thermal stability when subjected to high temperatures.

Mechanism of Action

The mechanism of action of 3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Cinnamylthio vs. Benzylthio Derivatives

- 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine (): Substituted with a benzyl group (C₆H₅-CH₂-S-) instead of cinnamyl. Synthesized via S-benzylation of the triazole-thione precursor, yielding a crystalline solid characterized by X-ray diffraction .

3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine ():

Cinnamylthio vs. Phenethylthio and Alkylthio Derivatives

3-(Phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine ():

3-(Isopropylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine ():

Pyridine Ring Positional Isomerism

- 5-(Pyridin-4-yl) vs. 5-(Pyridin-3-yl) Derivatives :

- Similar pyridine positioning but with an ortho-methylbenzyl group, which sterically hinders interactions .

- Pyridin-4-yl substitution places nitrogen para, altering electronic properties and binding affinity .

Functional Group Additions

Structural and Property Comparison Tables

Table 1: Key Physical and Spectral Data

Biological Activity

3-(Cinnamylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic effects based on recent research findings.

Chemical Structure

The compound features a triazole ring substituted with a pyridine group and a cinnamylthio moiety, which may influence its biological properties. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including those similar to this compound. The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15.6 μg/mL | Antibacterial |

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Escherichia coli | 0.24 μg/mL | Antibacterial |

| Triazolo[3,4-b][1,3,4]thiadiazines | Pseudomonas aeruginosa | 31.25 μg/mL | Antibacterial |

Findings: The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC comparable to established antibiotics .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are known for their antifungal activity. The following data illustrates the antifungal efficacy of related compounds:

| Compound Name | Target Fungus | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Candida albicans | 31.25 μg/mL | Antifungal |

| Miconazole analogues | Various fungi | 15.6 μg/mL | Antifungal |

Findings: The compound also demonstrates promising antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

The mechanism by which triazoles exert their biological effects often involves the inhibition of ergosterol synthesis in fungal cell membranes or disruption of bacterial cell wall synthesis. The presence of the pyridine and cinnamylthio groups may enhance these actions by improving solubility and bioavailability.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Chagas Disease Treatment : A study investigated triazole derivatives for their potential in treating Trypanosoma cruzi infections. Compounds similar to this compound showed effective suppression of parasite burden in infected models .

- Antimicrobial Screening : A series of synthesized triazoles were evaluated for their antimicrobial properties against various pathogens. The results indicated that modifications to the triazole structure significantly impacted antibacterial and antifungal activities .

Q & A

Q. Key Parameters for Optimization

| Variable | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Methanol | Enhances nucleophilicity | |

| Base | NaOH (1 eq.) | Facilitates deprotonation | |

| Reaction Time | 12–24 hours | Ensures complete alkylation |

Validation: Confirm completion via TLC and characterize using -NMR (e.g., cinnamyl protons at δ 6.5–7.5 ppm) .

Basic Question: How to characterize this compound using spectroscopic methods?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (HRMS):

X-ray Crystallography (if crystals obtained):

Advanced Question: How to resolve contradictions in tautomeric forms observed in crystallographic studies?

Methodological Answer:

Tautomerism between 4H-triazole-4-amine and 1H-triazole-5-thione forms can lead to conflicting spectral/crystallographic data. Strategies include:

X-ray Diffraction : Determine dominant tautomer in solid state (e.g., planar triazole ring with dihedral angles <5° suggests stability of one form) .

Computational Modeling : Compare experimental -NMR shifts with DFT-calculated shifts for each tautomer .

pH-Dependent Studies : Adjust solvent pH to stabilize specific tautomers (e.g., basic conditions favor thiolate formation) .

Q. Example Crystallographic Data

| Tautomer | Dihedral Angle (Phenyl vs. Triazole) | Reference |

|---|---|---|

| 4H-triazole-4-amine | 2.3° (nearly planar) | |

| 1H-triazole-5-thione | 12.5° (moderate distortion) |

Advanced Question: What strategies optimize reaction conditions for S-alkylation to improve yield?

Methodological Answer:

Variables to Optimize:

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiolate ions .

- Catalysis : Add catalytic KI to facilitate halide displacement (improves yield by 15–20%) .

- Temperature : Mild heating (40–50°C) reduces reaction time without side-product formation .

Troubleshooting Low Yields:

- Byproduct Analysis : Use LC-MS to detect disulfide dimers (indicative of oxidative coupling). Mitigate by degassing solvents .

- Purification : Employ gradient elution (e.g., 0–100% ethyl acetate in hexane) to separate unreacted cinnamyl bromide .

Safety & Handling: What are proper disposal methods for synthetic byproducts?

Methodological Answer:

- Waste Segregation : Separate halogenated byproducts (e.g., unreacted cinnamyl bromide) from non-halogenated organics .

- Neutralization : Treat acidic/basic waste with 1 M HCl or NaOH to pH 7 before disposal .

- Documentation : Maintain logs of waste composition for compliance with institutional safety protocols .

Advanced Question: How to analyze the compound’s potential biological targets using computational tools?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., pyridinyl-triazole scaffolds target ATP-binding pockets) .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at pyridinyl N, hydrophobic cinnamyl group) .

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å suggests stable target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.